5-Keto-2-methyl Isoborneol

Description

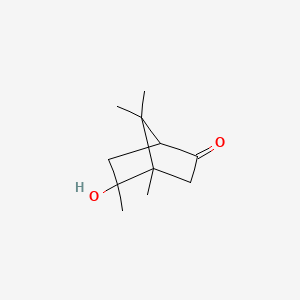

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-9(2)7-5-11(4,13)10(9,3)6-8(7)12/h7,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCDYKJHABHQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C1(CC2=O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857909 | |

| Record name | 5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138454-88-2 | |

| Record name | 5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Origin of 5 Keto 2 Methyl Isoborneol

Identification of Biological Sources and Producing Organisms

5-Keto-2-methyl Isoborneol (B83184) is produced through the metabolic activity of certain camphor-degrading bacteria. The primary organism identified as being capable of this specific biotransformation is Rhodococcus wratislaviensis DLC-cam. nih.gov This bacterium is part of a group of microbes that have evolved to utilize camphor (B46023) and structurally similar compounds as energy sources. While many bacteria can transform 2-methylisoborneol (B1147454) (2-MIB), the conversion to the 5-keto form is a specific capability of strains like Rhodococcus wratislaviensis DLC-cam. nih.gov

Other related bacteria can hydroxylate 2-MIB at different positions. For instance, Rhodococcus ruber T1 converts 2-MIB to 3-hydroxy-2-MIB, and Pseudomonas putida G1 primarily yields 6-hydroxy-2-MIB. nih.gov However, the pathway leading to 5-Keto-2-methyl Isoborneol specifically involves an initial hydroxylation at the C5 position.

| Organism | Precursor Compound | Primary Metabolite | Reference |

|---|---|---|---|

| Rhodococcus wratislaviensis DLC-cam | 2-methylisoborneol (2-MIB) | This compound | nih.gov |

| Rhodococcus ruber T1 | 2-methylisoborneol (2-MIB) | 3-hydroxy-2-MIB | nih.gov |

| Pseudomonas putida G1 | 2-methylisoborneol (2-MIB) | 6-hydroxy-2-MIB | nih.gov |

Elucidation of Precursor Molecules and Metabolic Pathways

The direct precursor to this compound is the compound 2-methylisoborneol (2-MIB). nih.gov The metabolic pathway in Rhodococcus wratislaviensis DLC-cam is a two-step oxidative process:

Hydroxylation: 2-methylisoborneol (2-MIB) is first hydroxylated at the C5 position to form the intermediate, 5-hydroxy-2-MIB. nih.gov

Oxidation: This intermediate alcohol is then oxidized to the corresponding ketone, yielding this compound. nih.gov

The ultimate origin of the molecular scaffold begins with the universal monoterpene precursor, geranyl diphosphate (GPP). nih.govnih.govwikipedia.org In organisms that produce 2-MIB, such as various actinomycetes and cyanobacteria, GPP undergoes methylation by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase to form 2-methyl-GPP. nih.govnih.govnih.gov This methylated intermediate is then cyclized by a monoterpene cyclase, known as 2-MIB synthase (MIBS), to produce 2-MIB. nih.govnih.govnih.gov This 2-MIB then serves as the substrate for the biotransformation by organisms like Rhodococcus wratislaviensis.

| Step | Precursor | Intermediate/Product | Pathway |

|---|---|---|---|

| 1 | Geranyl diphosphate (GPP) + S-adenosyl-L-methionine (SAM) | 2-methyl-GPP | 2-MIB Biosynthesis |

| 2 | 2-methyl-GPP | 2-methylisoborneol (2-MIB) | 2-MIB Biosynthesis |

| 3 | 2-methylisoborneol (2-MIB) | 5-hydroxy-2-MIB | Biotransformation |

| 4 | 5-hydroxy-2-MIB | This compound | Biotransformation |

Enzymatic Mechanisms Governing this compound Formation

The conversion of 2-MIB to this compound is governed by a sequence of enzymatic reactions. The pathway is analogous to camphor metabolism in bacteria like Pseudomonas putida G1, which utilizes a 5-hydroxycamphor intermediate. nih.gov

Hydroxylase Activity: The initial conversion of 2-MIB to 5-hydroxy-2-MIB is catalyzed by a hydroxylase enzyme. In camphor-degrading bacteria, these are often cytochrome P450-type monooxygenases.

Dehydrogenase Activity: The subsequent oxidation of the hydroxyl group in 5-hydroxy-2-MIB to a keto group is catalyzed by a dehydrogenase. This enzymatic step converts the secondary alcohol into a ketone.

Genetic and Molecular Basis of Biosynthetic Regulation

The genetic basis for the direct synthesis of this compound from 2-MIB is linked to the genes for camphor degradation in organisms like Rhodococcus wratislaviensis. These genes are typically organized in operons that are induced by the presence of camphor or structurally similar molecules.

For the biosynthesis of the precursor, 2-MIB, the genes are well-characterized in several microorganisms. The genes encoding the monoterpene cyclase (2-MIB synthase) and the SAM-dependent methyltransferase are typically found adjacent to each other, often forming an operon. nih.govnih.govpnas.org In some cyanobacteria, these genes are flanked by genes encoding cyclic nucleotide-binding proteins, which may belong to the Crp-Fnr regulator family, suggesting a role in transcriptional regulation. plos.orgnih.govresearchgate.net

Environmental Factors Influencing Biosynthesis and Accumulation

Specific environmental factors that directly influence the biotransformation of 2-MIB into this compound have not been extensively detailed. However, the process is dependent on the growth and metabolic activity of camphor-degrading bacteria, which would be influenced by general environmental conditions such as nutrient availability, temperature, and pH.

The production of the precursor, 2-MIB, is known to be significantly affected by environmental conditions. In 2-MIB-producing cyanobacteria, factors such as light, temperature, and nutrient concentrations (particularly phosphorus and nitrogen) play a crucial role. jmb.or.krmdpi.comresearchgate.net For example, studies have shown that higher temperatures can shorten the lifecycle of some cyanobacteria, potentially increasing the rate of 2-MIB production. mdpi.com Light has been identified as a key regulatory factor for the transcription of 2-MIB synthesis genes in cyanobacteria. plos.orgnih.gov Increased nutrient levels from eutrophication can also enhance the growth of these microorganisms, leading to higher concentrations of the precursor compound. researchgate.net

Chemical Synthesis and Analog Design for Research Applications

Strategic Approaches to the De Novo Synthesis of 5-Keto-2-methyl Isoborneol (B83184)

The synthesis of 5-Keto-2-methyl isoborneol, a functionalized bicyclic ketone, presents a significant synthetic challenge that can be approached through several strategic pathways. While the compound is known to be a metabolic product of 2-methylisoborneol (B1147454) (2-MIB) through the action of camphor-degrading bacteria like Rhodococcus wratislaviensis nih.gov, a de novo chemical synthesis provides greater control and versatility for producing analogs. A plausible synthetic strategy would involve the construction of the core bicyclo[2.2.1]heptane skeleton, followed by targeted functional group installations.

A common approach to this carbon framework is the Diels-Alder reaction. Alternatively, a chemoenzymatic strategy could be employed, starting from a readily available chiral precursor such as (+)-camphor, which already possesses the desired bicyclic core nist.gov. This would involve a sequence of stereocontrolled reactions to introduce the C2-methyl group and subsequently oxidize the C5 position to the target ketone. One such pathway involves the oxidation of the intermediate 5-hydroxy-2-MIB, a known metabolite, to the final 5-keto product nih.gov.

Achieving precise control over the stereochemistry of the multiple chiral centers within the this compound structure is paramount. The rigid nature of the bicyclo[2.2.1]heptane system demands highly stereoselective synthetic methods to ensure the desired diastereomer is obtained. Modern organocatalysis, for example, has proven exceptionally effective in the asymmetric synthesis of complex bicyclic ketones, offering high enantioselectivity under mild conditions mdpi.com.

Furthermore, established methods in asymmetric synthesis can be adapted for this target. For instance, the enantioselective synthesis of precursors to the parent compound, 2-methylisoborneol, has been achieved using Sharpless epoxidation as a key step to establish stereocenters in the acyclic precursor before cyclization beilstein-journals.org. Such methodologies could be integrated into a de novo approach to control the absolute configuration of the final product. The development of stereoselective routes is crucial for producing enantiomerically pure material, which is often necessary for investigating biological activity and specific molecular interactions. Exploiting the inherent strain of the bicyclic system can also drive stereoselective transformations to create highly functionalized cyclopentane-based scaffolds, which are precursors to more complex structures nih.gov.

Modern synthetic chemistry offers a range of advanced techniques that could be applied to streamline the synthesis of this compound, enhance efficiency, and improve its environmental footprint. While specific applications to this exact molecule are not widely documented, the synthesis of related bicyclic structures provides a template for potential applications.

For a hypothetical key step, such as the oxidation of a 5-hydroxy-2-methyl isoborneol precursor to the final 5-keto product, a systematic optimization process would be critical. This process involves screening various oxidants, solvents, and temperature conditions to identify the ideal parameters. The results of such an optimization study can be summarized in a data table to clearly present the findings.

| Entry | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PCC (1.5) | DCM | 25 | 4 | 65 |

| 2 | Dess-Martin Periodinane (1.2) | DCM | 25 | 2 | 88 |

| 3 | Swern Oxidation | DCM | -78 to 25 | 3 | 92 |

| 4 | IBX (1.5) | DMSO | 25 | 6 | 75 |

| 5 | Swern Oxidation | DCM | -78 to 0 | 2 | 95 |

This table is a hypothetical representation of an optimization study for the oxidation of 5-hydroxy-2-methyl isoborneol.

As illustrated, conditions employing a Swern oxidation (Entry 5) could potentially provide the highest yield by carefully controlling the reaction temperature and time, thereby preventing over-oxidation or degradation scielo.br.

Advanced Analytical Methodologies for 5 Keto 2 Methyl Isoborneol Research

Development and Validation of Quantitative and Qualitative Analytical Methods

The foundation of reliable research into 5-Keto-2-methyl Isoborneol (B83184) lies in the development and validation of robust analytical methods. Validation ensures that a method is fit for its intended purpose, providing confidence in the data generated. Key validation parameters include accuracy, precision, selectivity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). International guidelines, such as those from the International Organization for Standardization (ISO), provide a framework for performing single-laboratory and interlaboratory method validation. srce.hrepa.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile terpenoid compounds, including derivatives of isoborneol. liverpool.ac.uk The method offers excellent chromatographic separation and sensitive detection, making it highly suitable for identifying and quantifying 5-Keto-2-methyl Isoborneol in complex mixtures.

For qualitative analysis, the mass spectrum provides a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragment ions resulting from the bicyclic ketone structure. Quantitative analysis is typically performed in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific mass-to-charge ratio (m/z) ions characteristic of the target analyte. researchgate.net This approach allows for detection at trace levels, often in the nanogram-per-liter (ng/L) range, which is critical for environmental monitoring. nih.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis Note: These are hypothetical parameters based on methods for structurally similar compounds like 2-methylisoborneol (B1147454).

| Parameter | Typical Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | Initial 50°C (2 min), ramp 5°C/min to 160°C, ramp 20°C/min to 280°C (8 min hold) researchgate.net |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) |

| Potential SIM Ions (m/z) | Molecular Ion (e.g., 182), key fragments (e.g., 167, 139, 125, 111) |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for analyzing a wide array of organic compounds in biological and environmental matrices. tum.de While GC-MS is often preferred for volatile terpenoids, LC-MS/MS provides a powerful alternative, particularly for multi-analyte methods or for compounds that may be thermally unstable. The high selectivity of tandem mass spectrometry, especially using multiple reaction monitoring (MRM), minimizes matrix interference and allows for highly sensitive quantification. nih.gov

Development of an LC-MS/MS method for this compound would involve optimizing chromatographic separation on a reverse-phase column (e.g., C18) and fine-tuning mass spectrometer parameters. Electrospray ionization (ESI) in positive mode would likely be effective, generating a protonated molecular ion [M+H]+. This precursor ion would then be fragmented in the collision cell to produce specific product ions for use in MRM transitions, ensuring high specificity and sensitivity.

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis Note: These are hypothetical parameters based on general methods for terpenoids and other small molecules.

| Parameter | Typical Setting |

|---|---|

| LC Column | Reverse-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]+ (m/z) | 183.1 |

| Potential Product Ions (m/z) | Fragment 1 (e.g., loss of H₂O), Fragment 2 (e.g., loss of CH₃ + H₂O) |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. unl.edu A full suite of NMR experiments, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectroscopy, would be required to unequivocally confirm the structure of this compound. nih.gov

¹H NMR would reveal the number of different proton environments, their chemical shifts, and their coupling patterns (multiplicity), providing information about adjacent protons.

¹³C NMR and DEPT experiments would identify the number of carbon atoms and distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The ketone carbonyl carbon would be expected to appear significantly downfield (around 220 ppm). nih.gov

2D COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) spin-coupling networks, identifying which protons are neighbors in the molecular structure. libretexts.org

2D HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

2D HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. libretexts.org For instance, HMBC would show correlations from the methyl protons to the quaternary carbons and the ketone carbonyl carbon, confirming their placement in the bicyclic ring system.

Analysis of multidimensional NMR data allows for the complete assignment of all proton and carbon signals, providing definitive proof of the compound's constitution and stereochemistry. researchgate.net

While less specific than NMR or MS, IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. For a ketone in a five-membered ring, this peak is typically observed in the region of 1740-1750 cm⁻¹. Other bands would include C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. Molecules with C=O bonds exhibit a characteristic weak absorption in the UV region, typically around 270-300 nm. masterorganicchemistry.com This absorption corresponds to the promotion of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital (n→π* transition). While this absorption is generally weak, its presence can be an important clue in structure determination. masterorganicchemistry.com The degradation of related compounds like 2-methylisoborneol has been studied using UV light, although conventional UV radiation at 254 nm is often ineffective without an advanced oxidation process. nih.gov

Sample Preparation Techniques for Complex Biological and Environmental Matrices

The accurate analysis of this compound in complex samples such as water, soil, or biological tissues is highly dependent on the sample preparation step. mdpi.com The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate it to a level suitable for detection, and transfer it into a solvent compatible with the analytical instrument. nih.gov

Several techniques are applicable for extracting terpenoids from various matrices:

Liquid-Liquid Extraction (LLE): A classic technique where the sample is extracted with an immiscible organic solvent. For terpenes, solvents like ethyl acetate or hexane are commonly used.

Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). The analyte is retained on the sorbent while matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. This is a widely used method for preparing water samples for the analysis of off-flavor compounds. researchgate.net

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace above it). Analytes adsorb to the fiber and are then thermally desorbed directly into the GC injector. SPME is highly effective for concentrating volatile and semi-volatile compounds from water. shimadzu.com

Stir Bar Sorptive Extraction (SBSE): Similar in principle to SPME, but uses a magnetic stir bar coated with a much larger volume of sorbent phase, providing higher recovery and sensitivity for trace analysis. mdpi.com

Table 3: Comparison of Common Sample Preparation Techniques for Terpenoid Analysis

| Technique | Principle | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, well-established | Requires large volumes of organic solvent, can be labor-intensive | Biological fluids, wastewater |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by elution | High concentration factor, good cleanup, can be automated liverpool.ac.uk | Can be costly, potential for sorbent clogging | Drinking water, surface water researchgate.net |

| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber, thermal desorption | Solvent-free, simple, sensitive, easily automated shimadzu.com | Fiber fragility, matrix effects can be significant | Water analysis for taste and odor compounds shimadzu.com |

Method Transferability and Robustness for Multi-Laboratory Research

For an analytical method to be widely adopted, particularly for regulatory or large-scale environmental monitoring, it must be transferable and robust. Method transferability is the ability of a method to be successfully performed by different analysts in different laboratories, while robustness is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters.

The most rigorous way to establish the transferability and performance characteristics of a method is through a collaborative interlaboratory study. nih.gov Such studies are the only way to estimate the reproducibility of a method—the variability observed when the same samples are analyzed by different laboratories. nih.govrsc.org The results from these studies are used to establish performance metrics that can be expected from a typical laboratory using the method. researchgate.net

Key aspects of ensuring method robustness include:

Systematic Evaluation: During method development, key parameters such as pH of the mobile phase, column temperature, flow rate, and sample extraction times are intentionally varied to assess their impact on the results.

Clear Documentation: The final method must be documented in a detailed Standard Operating Procedure (SOP) that clearly specifies all critical parameters and acceptable ranges.

Quality Control: The inclusion of quality control samples in each analytical batch helps monitor method performance over time and ensures that the results remain valid and reliable.

By following established protocols for method validation and conducting interlaboratory comparisons, analytical methods for compounds like this compound can be demonstrated to be reliable, robust, and fit for purpose across multiple research settings. srce.hr

Isotopic Labeling Strategies for Mechanistic Research

Isotopic labeling is a cornerstone technique for unraveling the intricate mechanistic details of enzymatic reactions, such as the biotransformation of 2-methylisoborneol to this compound. This approach involves the strategic replacement of specific atoms within a substrate or its surrounding environment with their heavier, stable isotopes (e.g., deuterium [²H] for protium [¹H], carbon-13 [¹³C] for carbon-12 [¹²C], and oxygen-18 [¹⁸O] for oxygen-16 [¹⁶O]). By tracking the fate of these isotopic labels, researchers can elucidate the origin of newly introduced functional groups, trace the pathways of atoms throughout a reaction, and identify the rate-determining steps of the catalytic process.

Determining the Origin of Oxygen Atoms with ¹⁸O Labeling

A fundamental question in the oxidation of 2-methylisoborneol to this compound is the source of the oxygen atoms that form the hydroxyl group in the 5-hydroxy-2-methylisoborneol intermediate and the subsequent keto group. This transformation is catalyzed by monooxygenase enzymes, which are known to utilize atmospheric molecular oxygen (O₂). To experimentally verify this, labeling studies are conducted in a controlled environment where the atmosphere is enriched with isotopically labeled oxygen gas.

In a typical experiment, the bacterium responsible for the biotransformation, Rhodococcus wratislaviensis, is incubated with 2-methylisoborneol in the presence of an ¹⁸O₂-enriched atmosphere. The incorporation of the heavy oxygen isotope into the product is then analyzed using mass spectrometry. If the reaction follows a monooxygenase mechanism, it is expected that one atom of ¹⁸O from the ¹⁸O₂ molecule will be incorporated into the 5-hydroxy-2-methylisoborneol intermediate, and this label will be retained in the this compound product. The second oxygen atom from the ¹⁸O₂ molecule is concurrently reduced to form a molecule of water. To ensure the validity of the results, control experiments are performed using an unlabeled O₂ atmosphere and in the presence of H₂¹⁸O to exclude water as a potential oxygen donor.

| Experimental Condition | Substrate (m/z) | Intermediate (5-hydroxy-2-methylisoborneol) (m/z) | Product (this compound) (m/z) |

|---|---|---|---|

| Unlabeled O₂ atmosphere | 168 | 184 | 182 |

| ¹⁸O₂ atmosphere | 168 | 186 | 184 |

| H₂¹⁸O in unlabeled O₂ atmosphere | 168 | 184 | 182 |

This table illustrates the expected mass-to-charge ratio (m/z) of the compounds under different isotopic labeling conditions. The results would demonstrate the incorporation of a single oxygen atom from molecular oxygen into the final product, which is characteristic of a monooxygenase-catalyzed reaction.

Investigating Reaction Mechanisms with Deuterium Labeling

Deuterium (²H) labeling is a powerful tool for probing the mechanism of C-H bond activation, a critical step in hydroxylation reactions catalyzed by enzymes such as cytochrome P450 monooxygenases. By comparing the reaction rates of the natural substrate with a deuterated analogue, researchers can determine the kinetic isotope effect (KIE).

| Substrate | Initial Reaction Rate (µmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| 2-methylisoborneol | 5.2 | 6.5 |

| [5-²H]-2-methylisoborneol | 0.8 |

This hypothetical dataset illustrates a significant primary kinetic isotope effect, which would strongly suggest that the cleavage of the C-H bond at the C-5 position is a rate-determining step in the enzymatic hydroxylation of 2-methylisoborneol.

Confirming Carbon Skeleton Integrity with ¹³C Labeling

While significant skeletal rearrangements are not anticipated in the conversion of 2-methylisoborneol to its 5-keto derivative, ¹³C labeling can serve as a definitive method to confirm the biosynthetic origin of the carbon framework and to exclude the possibility of any unforeseen rearrangements. This is achieved by first producing ¹³C-labeled 2-methylisoborneol. This can be done by cultivating the 2-methylisoborneol-producing organism on a growth medium containing a ¹³C-enriched carbon source, such as [¹³C]-glucose.

The resulting fully ¹³C-labeled 2-methylisoborneol can then be used as a substrate for the biotransformation by Rhodococcus wratislaviensis. The expectation is that the this compound product will retain the complete ¹³C labeling pattern of the substrate. This can be verified through analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing conclusive evidence that the carbon skeleton remains intact throughout the oxidative transformation.

Molecular and Biochemical Mechanisms of Action

Investigation of Molecular Target Interactions within Biological Systems

Comprehensive studies detailing the interactions of 5-Keto-2-methyl Isoborneol (B83184) with specific molecular targets have not been identified in the current body of scientific literature.

There is no available research data on the protein-ligand binding dynamics and kinetics of 5-Keto-2-methyl Isoborneol.

Specific studies on the modulation of enzyme activity, either through inhibition or activation by this compound, have not been reported.

Information regarding the interaction of this compound with cellular receptors and transporters is not available in the current scientific literature.

Cellular Pathway Perturbations in In Vitro Models

There is a lack of published in vitro studies investigating the specific effects of this compound on cellular pathways. Research has focused more on its precursor, 2-methylisoborneol (B1147454), in the context of its environmental presence and potential for genotoxicity, with one study noting that 2-MIB did not induce significant genotoxic effects in Chinese Hamster Ovary (CHO) cells except at the highest tested concentration. nih.gov However, similar studies on this compound have not been found.

Subcellular Localization and Distribution in Model Organisms

Data on the subcellular localization and distribution of this compound in model organisms is not currently available. Research on related terpenoid compounds in plants suggests that their transport and localization can be complex, involving passive diffusion, vesicle-mediated transport, and the action of transporters like those from the ATP-binding cassette (ABC) family. nih.govencyclopedia.pub However, specific studies on the subcellular fate of this compound have not been conducted.

Metabolic Transformations of this compound by Biological Systems

The formation of this compound is a result of the metabolic transformation of 2-methylisoborneol (2-MIB) by certain camphor-degrading bacteria. acs.orgresearchgate.netiwaponline.comnih.govasm.org One of the key organisms identified in this biotransformation is Rhodococcus wratislaviensis DLC-cam. acs.orgresearchgate.netiwaponline.comnih.govasm.org

This bacterium hydroxylates 2-MIB at the C-5 position to form the intermediate 5-hydroxy-2-MIB. acs.orgresearchgate.net This intermediate is then further oxidized to produce 5-keto-2-MIB. acs.orgresearchgate.net This metabolic pathway is analogous to the initial steps of camphor (B46023) metabolism in some bacteria, where hydroxylation is a key initial step. acs.org While Rhodococcus wratislaviensis DLC-cam also produces a minor amount of 6-hydroxy-2-MIB, the primary pathway leads to the formation of 5-keto-2-MIB. acs.orgresearchgate.net

The table below summarizes the key metabolic transformation of 2-methylisoborneol leading to the formation of this compound.

Table 1: Metabolic Transformation of 2-Methylisoborneol

| Precursor Compound | Metabolizing Organism | Intermediate Compound | Final Product |

|---|---|---|---|

| 2-Methylisoborneol (2-MIB) | Rhodococcus wratislaviensis DLC-cam | 5-hydroxy-2-MIB | This compound |

Further metabolism or degradation of this compound by biological systems has not been documented in the reviewed literature.

Ecological Roles and Environmental Dynamics

Contribution to Ecosystem Chemistry and Chemical Ecology

The primary contribution of 5-Keto-2-methyl isoborneol (B83184) to ecosystem chemistry lies in its role as a product of microbial metabolism. Specifically, it is an intermediate in the degradation pathway of 2-MIB. The transformation of 2-MIB into 5-Keto-2-methyl isoborneol represents a step in the natural attenuation of this potent off-flavor compound. While 2-MIB is produced by various cyanobacteria and actinomycetes, its degradation is carried out by other microorganisms, thus playing a role in the intricate web of chemical transformations within an ecosystem. wikipedia.orgasm.org The introduction of a keto group into the isoborneol structure, forming this compound, alters the chemical properties of the molecule, which likely affects its subsequent environmental behavior and biological activity. However, detailed studies on the specific impacts of this compound on chemical ecology are not extensively available.

Role in Inter-species Communication and Interactions

Currently, there is no scientific evidence available to suggest a role for this compound in inter-species communication and interactions. Chemical signals, or chemosignals, are known to mediate a wide range of interactions between organisms. nih.gov However, research in this area has not yet identified a specific signaling function for this compound.

Microbial Degradation and Biotransformation in Environmental Matrices

The microbial transformation of 2-Methylisoborneol (B1147454) (2-MIB) is a key process in its removal from aquatic and soil environments. Several bacteria capable of degrading 2-MIB have been identified, and some of their metabolic pathways have been investigated. A notable transformation is the conversion of 2-MIB to this compound.

This specific biotransformation is carried out by the bacterium Rhodococcus wratislaviensis DLC-cam. asm.orgnih.gov This bacterium hydroxylates 2-MIB at the C-5 position to form 5-hydroxy-2-MIB, which is then further oxidized to this compound. asm.org This pathway is distinct from the degradation routes observed in other bacteria, which may hydroxylate 2-MIB at different positions. asm.org

Table 1: Microbial Biotransformation of 2-Methylisoborneol (2-MIB)

| Microorganism | Transformation Pathway | Metabolite(s) |

|---|---|---|

| Rhodococcus wratislaviensis DLC-cam | Hydroxylation at C-5 followed by oxidation | 5-hydroxy-2-MIB, This compound |

| Rhodococcus ruber T1 | Hydroxylation at C-6 | 3-hydroxy-2-MIB |

| Pseudomonas putida G1 | Hydroxylation at C-5 | 6-hydroxy-2-MIB |

Occurrence, Distribution, and Concentration Profiles in Natural Environments

There is a significant lack of data regarding the occurrence, distribution, and concentration of this compound in natural environments. While its precursor, 2-MIB, is frequently monitored in water bodies due to its potent odor, its metabolites, including this compound, are not typically included in routine environmental analyses. nih.govnih.gov Consequently, there is no established information on its prevalence in soil, sediment, or water columns.

Future Directions, Challenges, and Emerging Research Avenues

Unexplored Biosynthetic Pathways and Genetic Discoveries

The formation of 5-Keto-2-methyl Isoborneol (B83184) is believed to be a multi-step enzymatic process originating from its precursor, 2-methylisoborneol (B1147454) (2-MIB). A key piece of this puzzle has been identified in the camphor-degrading bacterium, Rhodococcus wratislaviensis DLC-cam. This microorganism is capable of transforming 2-MIB into 5-Keto-2-methyl Isoborneol through an intermediate, 5-hydroxy-2-MIB asm.orgnih.gov. This suggests a two-step oxidation process: an initial hydroxylation followed by the oxidation of the resulting alcohol to a ketone.

The initial hydroxylation of the stable C-H bond in 2-MIB is likely catalyzed by a cytochrome P450 monooxygenase nih.gov. These enzymes are well-known for their ability to insert an oxygen atom from molecular oxygen into a wide array of substrates nih.gov. The subsequent oxidation of 5-hydroxy-2-MIB to this compound is presumed to be carried out by an alcohol dehydrogenase wikipedia.org.

Despite this foundational knowledge, significant gaps remain. The specific genes encoding the cytochrome P450 monooxygenase and the alcohol dehydrogenase responsible for this transformation in Rhodococcus wratislaviensis have yet to be identified and characterized. Unraveling the genetic basis of this pathway is a critical next step. This will involve genome sequencing, gene expression analysis, and functional characterization of the candidate enzymes. Understanding the regulation of these genes and the factors that influence their expression will provide a more complete picture of how environmental conditions might impact the production of this compound.

Furthermore, the broader microbial world likely holds other, as-yet-undiscovered, biosynthetic routes to this compound. Investigating other microorganisms known to metabolize 2-MIB could reveal alternative enzymatic strategies and novel genetic determinants.

Advancements in Synthetic Routes for Complex Analog Generation

The development of efficient and versatile synthetic routes to this compound and its analogs is crucial for advancing its study. Access to these compounds in the laboratory will enable detailed biological and toxicological evaluations, as well as the development of analytical standards. The synthesis of bicyclic systems, particularly those with the structural complexity of isoborneol derivatives, presents a significant challenge to organic chemists.

Current synthetic strategies for related bicyclic ketones often involve multi-step sequences that can be low-yielding and lack stereochemical control. Future advancements in this area will likely leverage modern synthetic methodologies. For instance, novel catalytic oxidation processes could offer a more direct and efficient means of converting 2-MIB and its derivatives to the corresponding keto compounds researchgate.net. Additionally, strategies for the construction of the bicyclic core, such as [2+2] ketene cycloadditions, could provide new avenues for the de novo synthesis of complex analogs acgpubs.org.

The generation of a library of analogs with systematic modifications to the bicyclic scaffold will be invaluable. These analogs will allow for structure-activity relationship (SAR) studies, which can elucidate the molecular features responsible for any observed biological activity.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the role of this compound in biological systems necessitates the integration of multiple "omics" datasets. This systems-level approach can reveal the intricate interplay between genes, proteins, and metabolites, providing a comprehensive view of the metabolic pathways and regulatory networks involved.

Multi-omics analyses, combining genomics, transcriptomics, proteomics, and metabolomics, can be applied to microorganisms that produce or degrade this compound frontiersin.orgfrontiersin.org. For example, by comparing the multi-omics profiles of a 2-MIB-degrading bacterium under conditions where it is actively metabolizing the compound versus control conditions, researchers can identify the key genes, enzymes, and metabolic shifts associated with the production of this compound.

This approach has been successfully used to investigate terpenoid metabolism in other organisms, leading to the discovery of novel biosynthetic pathways and regulatory mechanisms sciety.orgresearchgate.net. The application of multi-omics to the study of this compound will undoubtedly uncover new insights into its biological significance and the factors that govern its formation.

Application of Computational Chemistry and Modeling in Research

Computational chemistry and molecular modeling are powerful tools that can complement experimental investigations of this compound. These in silico approaches can provide detailed insights into enzyme mechanisms, predict the outcomes of synthetic reactions, and aid in the interpretation of spectroscopic data.

For instance, computational enzyme modeling can be used to study the catalytic mechanisms of the cytochrome P450 monooxygenase and alcohol dehydrogenase involved in the biosynthesis of this compound acs.org. By simulating the interactions between the enzymes and their substrates, researchers can gain a better understanding of how these enzymes achieve their specificity and efficiency. Such models can also be used to predict how mutations in the enzyme might affect its function, guiding protein engineering efforts to create novel biocatalysts.

Computational methods are also valuable in predicting the spectroscopic properties of this compound and its analogs, which can aid in their identification and characterization iipseries.org. Furthermore, modeling can be used to explore the conformational landscape of these molecules and to predict their interactions with biological targets.

Addressing Methodological Challenges in this compound Research

The advancement of research on this compound is contingent on overcoming several methodological challenges. These challenges span the entire research pipeline, from the detection and quantification of the compound to its purification and the characterization of its biological activities.

Detection and Quantification: The analysis of terpenoids, including this compound, can be challenging due to their volatility and the complexity of the matrices in which they are often found researchgate.net. Current methods for the detection of the precursor, 2-MIB, often rely on gas chromatography-mass spectrometry (GC-MS) coupled with various extraction techniques such as solid-phase microextraction (SPME) nih.govscispace.comresearchgate.net. While sensitive, these methods may require optimization for the specific detection of the more oxidized and potentially less volatile this compound. The development of robust and sensitive analytical methods is a key priority.

Purification and Identification: The purification of terpenoid metabolites from complex biological extracts can be a significant hurdle buchi.comnih.govresearchgate.net. The presence of numerous structurally related compounds can make it difficult to isolate this compound in high purity. Advanced chromatographic techniques will be essential for obtaining pure material for structural elucidation and biological testing. The unambiguous identification of the compound and its metabolites will rely on a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry.

Interactive Data Table: Key Research Areas and Associated Challenges

| Research Area | Key Objectives | Methodological Challenges |

| Biosynthetic Pathways | Identify and characterize the genes and enzymes responsible for the conversion of 2-MIB to this compound. | Gene identification in non-model organisms, heterologous expression and purification of active enzymes. |

| Synthetic Chemistry | Develop efficient and stereoselective synthetic routes to this compound and its analogs. | Construction of complex bicyclic ring systems, control of stereochemistry. |

| Multi-Omics Integration | Elucidate the metabolic and regulatory networks associated with this compound production and degradation. | Integration of large and diverse datasets, bioinformatics analysis and interpretation. |

| Computational Modeling | Predict enzyme mechanisms, substrate specificity, and spectroscopic properties. | Accuracy of force fields and quantum mechanical methods, computational cost of simulations. |

| Analytical Methods | Develop sensitive and robust methods for the detection, quantification, and purification of this compound. | Low concentrations in environmental samples, matrix effects, availability of analytical standards. |

Q & A

Q. How can researchers ensure ethical reporting of this compound’s bioactivity data?

- Guidelines : Disclose all conflicts of interest, particularly if sourcing compounds from commercial vendors. Adhere to FAIR data principles by depositing raw spectral data and synthetic protocols in public repositories (e.g., Zenodo). Follow the FINER framework (Feasible, Novel, Ethical, Relevant) when formulating research questions to avoid redundant or biased studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.